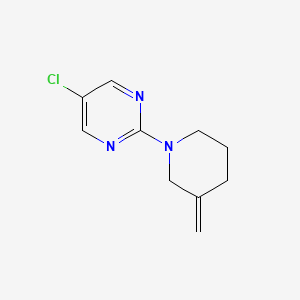

5-氯-2-(3-亚甲基哌啶-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

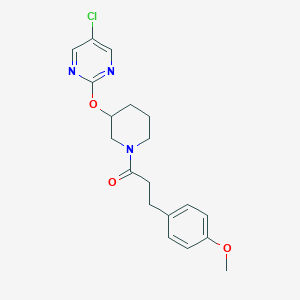

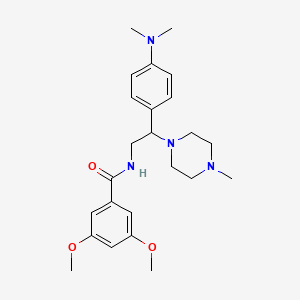

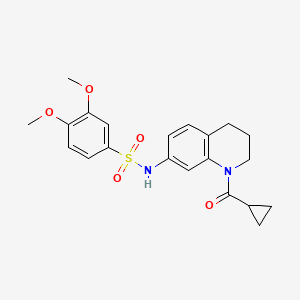

“5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H12ClN3 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” has been a topic of interest in the field of organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” are not mentioned in the sources, pyrimidine derivatives are known to undergo various chemical reactions. For instance, pyrazolo [1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

科学研究应用

合成和化学性质

嘧啶,包括与 5-氯-2-(3-亚甲基哌啶-1-基)嘧啶类似的衍生物,因其合成方法和化学性质而被广泛研究。例如,2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶的合成证明了制备各种嘧啶衍生物的普遍适用性,突出了该化合物在药物化学中的重要性,因为它对哺乳动物二氢叶酸还原酶具有有效的脂溶性抑制特性,对大鼠的特定癌变具有显着的活性 (E. Grivsky et al., 1980)。

生物学应用

嘧啶衍生物已显示出广泛的生物学应用,从抗肿瘤活性到抗菌和抗病毒特性。5-氯-2-(3-亚甲基哌啶-1-基)嘧啶化合物凭借其嘧啶核心,有可能共享其中一些应用。例如,对二氢叶酸还原酶抑制剂和抗肿瘤剂的研究展示了嘧啶衍生物作为针对卡氏肺囊虫和刚地弓形虫的潜在药物的合成和生物活性,以及它们作为抗肿瘤剂的作用 (A. Gangjee, O. Adair, S. Queener, 1999)。

光学和电子应用

对嘧啶衍生物的进一步研究探索了它们在非线性光学 (NLO) 和光电子学领域的应用。密度泛函理论 (DFT) 和对硫代嘧啶衍生物的实验研究之间的比较研究揭示了在医学和 NLO 领域的应用前景,表明嘧啶环的结构参数对其电子和光学性质有重大影响,这可能延伸到 5-氯-2-(3-亚甲基哌啶-1-基)嘧啶等衍生物 (A. Hussain et al., 2020)。

未来方向

The future directions of research on “5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” and similar compounds involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

作用机制

Target of Action

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine involve the inhibition of key inflammatory mediators. This results in the suppression of the inflammatory response, thereby exerting an anti-inflammatory effect .

Result of Action

The result of the action of 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine is the reduction of inflammation. By inhibiting key inflammatory mediators, it suppresses the inflammatory response, which can be beneficial in the treatment of conditions characterized by excessive inflammation .

属性

IUPAC Name |

5-chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOHRUIJFAMJKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)

![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2921409.png)

![N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2921411.png)